molecular formula C20H19OP B15170153 Benzyl(2-methoxyphenyl)phenylphosphane CAS No. 881407-41-6

Benzyl(2-methoxyphenyl)phenylphosphane

Cat. No.: B15170153
CAS No.: 881407-41-6
M. Wt: 306.3 g/mol
InChI Key: PAJKIAXHFOXQHC-UHFFFAOYSA-N
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Description

Benzyl(2-methoxyphenyl)phenylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups: a benzyl group, a 2-methoxyphenyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines like Benzyl(2-methoxyphenyl)phenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of a halogenophosphine with a Grignard reagent or an organolithium compound. For instance, the reaction of chlorodiphenylphosphine with benzylmagnesium chloride in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-methoxyphenyl)phenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as phenylsilane can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: New phosphine derivatives with different organic groups.

Scientific Research Applications

Benzyl(2-methoxyphenyl)phenylphosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(2-methoxyphenyl)phenylphosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles. This coordination can influence the reactivity and selectivity of the metal catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-methoxyphenyl)phosphine
  • Bis(2-methoxyphenyl)phenylphosphine
  • 2-Methoxyphenyl(methyl)phenylphosphine

Uniqueness

Benzyl(2-methoxyphenyl)phenylphosphane is unique due to the presence of the benzyl group, which can influence its steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity and the types of complexes it forms with metal centers, making it suitable for specific catalytic applications.

Properties

CAS No.

881407-41-6

Molecular Formula

C20H19OP

Molecular Weight

306.3 g/mol

IUPAC Name

benzyl-(2-methoxyphenyl)-phenylphosphane

InChI

InChI=1S/C20H19OP/c1-21-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-15H,16H2,1H3

InChI Key

PAJKIAXHFOXQHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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